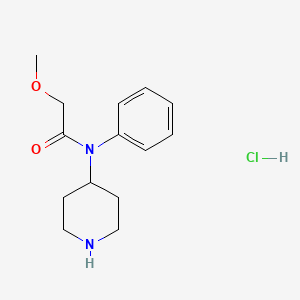
6-chloro-MDMA (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-MDMA is a euphoric entactogen that is regulated as a Schedule I compound in the United States. 6-chloro-MDMA differs structurally from 3,4-MDMA in that it has a chlorine atom added at the two position of the phenyl ring. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Wissenschaftliche Forschungsanwendungen
Neurochemistry and Neurotoxicity
- MDMA is associated with neurochemical effects and neurotoxicity, particularly impacting the serotonin system. It induces a biphasic response in animals, with acute effects potentially related to its behavioral and psychological impacts, and long-term effects associated with serotonergic neurotoxicity (McKenna & Peroutka, 1990).
Cardiovascular Effects
- The cardiovascular effects of MDMA have been studied, revealing that it can produce tachycardia and hypertension, highlighting the importance of understanding its cardiotoxicity for predicting and intervening in cases of MDMA-induced cardiac complications (Lester et al., 2000).
Pharmacological Interactions
- MDMA's interaction with other drugs, such as selective serotonin reuptake inhibitors, has been observed to alter physiological and subjective effects, implying complex pharmacodynamic and pharmacokinetic interactions that might influence its use in therapeutic settings (Farré et al., 2007).
Memory Impairment
- Use of MDMA has been linked with memory impairment, with greater exposure correlated with more significant memory deficits, suggesting potential long-term cognitive effects (Bolla et al., 1998).
MDMA-Assisted Psychotherapy
- MDMA has been researched as an adjunct to psychotherapy, particularly for treating conditions like PTSD, due to its ability to modulate emotional responses and enhance psychotherapeutic outcomes (Sessa et al., 2019).
Neuroimaging and Neurophysiological Studies
- Functional MRI studies indicate that MDMA influences recollection of autobiographical memories and alters brain activation patterns, shedding light on its potential psychotherapeutic effects (Carhart-Harris et al., 2014).
Eigenschaften
Molekularformel |
C11H14ClNO2 · HCl |
|---|---|
Molekulargewicht |
264.2 |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-7(13-2)3-8-4-10-11(5-9(8)12)15-6-14-10;/h4-5,7,13H,3,6H2,1-2H3;1H |
InChI-Schlüssel |
VJFRVHHZEQDFIB-UHFFFAOYSA-N |
SMILES |
ClC1=C(CC(C)NC)C=C2C(OCO2)=C1.Cl |
Synonyme |
2-chloro-4,5-MDMA; 6-chloro-3,4-MDMA; 2-chloro-4,5-Methylenedioxymethamphetamine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



